tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C16H26N4O3 It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a methoxypyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced via a nucleophilic aromatic substitution reaction.
Carbamate Formation: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxypyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The methoxypyrimidinyl group can interact with nucleophilic sites in biological molecules, while the piperidine ring can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Uniqueness
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of the methoxypyrimidinyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCAOUJNAVZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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